N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a compound that has found applications in various scientific research areas, particularly in chemical synthesis and the development of pharmacological agents. Its structure and chemical reactivity have been leveraged to explore new synthetic pathways and pharmacological profiles.
- Synthetic Pathways and Chemical Reactions : One study described the use of similar compounds in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method demonstrated the utility of these compounds in synthesizing complex structures with potential biological activity (Back & Nakajima, 2000).
- Pharmacological Applications : Another research focus has been on benzamide derivatives as selective serotonin 4 receptor agonists, where compounds with a similar structural framework were synthesized and evaluated for their effects on gastrointestinal motility. These studies highlight the potential therapeutic applications of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).
Chemical Structure Analysis and Drug Design
- Drug Design and Molecular Modeling : The synthesis and characterization of pyridine-2,6-dicarboxamide derivatives, where similar chemical frameworks were used to investigate their antibacterial activities and catalytic roles in transfer hydrogenation reactions, suggest a broad scope of application in drug design and molecular modeling (Özdemir et al., 2012).
- Adenosine Receptor Antagonists : A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, aimed at developing adenosine A2B receptor antagonists, shows the relevance of this compound class in the development of new pharmacological agents with high specificity and potency (Borrmann et al., 2009).
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-5-4-6-16(13-15)14-29(27,28)24-11-9-17(10-12-24)21(26)23-19-8-3-2-7-18(19)20(22)25/h2-8,13,17H,9-12,14H2,1H3,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUHVSMQIGXPDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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